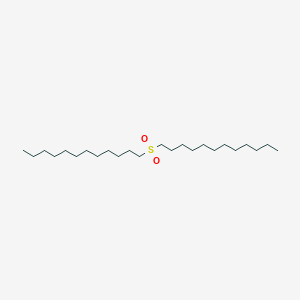

Dodecyl sulfone

Description

BenchChem offers high-quality Dodecyl sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecyl sulfone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

69734-28-7 |

|---|---|

Molecular Formula |

C24H50O2S |

Molecular Weight |

402.7 g/mol |

IUPAC Name |

1-dodecylsulfonyldodecane |

InChI |

InChI=1S/C24H50O2S/c1-3-5-7-9-11-13-15-17-19-21-23-27(25,26)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |

InChI Key |

IBWOCMGLVDJIPM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCS(=O)(=O)CCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)CCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Solubility of dodecyl sulfone in organic solvents vs water

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Dodecyl Sulfone (specifically Didodecyl Sulfone, CAS 69734-28-7). As a Senior Application Scientist, I have synthesized data from thermodynamic principles and industrial purification protocols to clarify its behavior.

The Core Insight: Dodecyl sulfone exhibits a classic "lipophilic dominance" profile. Despite the highly polar sulfone (

Chemical Identity & Structural Basis

To understand the solubility, we must first deconstruct the molecule’s competition between crystal lattice energy and solvation energy.

-

Common Name: Dodecyl Sulfone (Didodecyl Sulfone, Dilauryl Sulfone)

-

Molecular Formula:

[2][5] -

Molecular Weight: 402.72 g/mol

-

Structure:

Mechanistic Solubility Theory

The solubility of dodecyl sulfone is governed by the Hydrophobic Effect and Dipole-Dipole Interactions .

-

The Sulfone Core (

): This group is highly polar and capable of strong dipole-dipole interactions. In the solid state, these dipoles align to create a stable crystal lattice with high lattice energy. -

The Alkyl Tails (

): The two long hydrocarbon chains are hydrophobic. In aqueous environments, the energy required to disrupt the hydrogen-bonding network of water to accommodate these chains is thermodynamically unfavorable (positive

Solubility Profile: Water vs. Organic Solvents

The following data summarizes the solubility behavior based on polarity matching and industrial extraction protocols.

Table 1: Solubility Matrix (at 25°C and Elevated Temps)

| Solvent Class | Specific Solvent | Solubility @ 25°C | Solubility @ 60°C+ | Mechanistic Rationale |

| Aqueous | Water ( | Insoluble | Insoluble | Hydrophobic effect of |

| Chlorinated | Chloroform ( | High | Very High | Excellent dispersion force matching; |

| Chlorinated | Dichloromethane (DCM) | High | High | Similar to chloroform; standard extraction solvent for sulfones. |

| Ethers | THF, Diethyl Ether | Moderate-High | High | Ether oxygens interact with the sulfur center; alkyl chains solvate tails. |

| Alcohols | Ethanol, Methanol | Low/Sparingly | High | CRITICAL: High temperature dependence allows for recrystallization. |

| Hydrocarbons | Hexane, Toluene | Moderate | High | Van der Waals forces dominate; effective solvation of the alkyl tails. |

| Ketones | Acetone | Moderate | High | Dipole-dipole matching with the sulfone group. |

Thermodynamic Cycle of Dissolution

The following diagram illustrates the energy barriers dodecyl sulfone must overcome to dissolve.

Figure 1: Thermodynamic cycle showing the energy balance required for dissolution. In water, the solvation energy is insufficient to overcome the lattice energy.

Experimental Protocols

As a scientist, you require reproducible methods. Below are the standard operating procedures (SOPs) for solubility determination and purification.

Protocol A: Solubility Determination (Shake-Flask Method)

Objective: Accurate quantification of saturation solubility.

-

Preparation: Add excess solid dodecyl sulfone to 10 mL of the target solvent in a borosilicate glass vial.

-

Equilibration:

-

Shake at 200 RPM for 24–48 hours at a controlled temperature (e.g., 25°C).

-

Note: For viscous solvents, extend time to 72 hours.

-

-

Separation:

-

Centrifuge at 10,000 RPM for 10 minutes OR filter through a 0.45 µm PTFE syringe filter (pre-saturated).

-

-

Quantification:

-

Gravimetric (High Solubility): Evaporate 1 mL of supernatant in a tared vessel; weigh residue.

-

HPLC (Low Solubility): Dilute supernatant with Acetonitrile; analyze via HPLC-UV (210–220 nm) or HPLC-ELSD (Evaporative Light Scattering Detector) for non-chromophores.

-

Protocol B: Purification via Recrystallization

Objective: Purify crude dodecyl sulfone (e.g., post-oxidation of sulfide).

-

Solvent Selection: Use Ethanol (95% or absolute).

-

Dissolution:

-

Place crude solid in a flask with a reflux condenser.

-

Add Ethanol and heat to boiling (

). -

Add solvent slowly until the solid just dissolves (saturation).[6]

-

-

Cooling:

-

Remove from heat and allow to cool slowly to room temperature.

-

Transfer to an ice bath (

) for 1 hour to maximize yield.

-

-

Filtration:

-

Vacuum filter the white crystals.

-

Wash with cold ethanol to remove soluble impurities (e.g., unreacted sulfide).

-

-

Drying: Vacuum dry at 40°C.

Workflow Visualization

Figure 2: Step-by-step purification workflow utilizing the temperature-dependent solubility profile.

Applications & Implications in Development

-

Drug Delivery: Long-chain sulfones are often used as model compounds for lipophilic drugs. Their insolubility in water necessitates the use of co-solvents (PEG, Ethanol) or lipid-based formulations (liposomes) for delivery.

-

Materials Science: Used as high-temperature solvents or phase change materials (PCMs) due to their thermal stability and sharp melting points.

-

Extraction: In analytical chemistry, Dodecyl Sulfone can be extracted from aqueous matrices using DCM or Hexane, leveraging its high partition coefficient (

).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 974134, Dodecyl sulfone. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis and Properties of Alkyl Sulfones. Retrieved from [Link]

-

University of Rochester, Dept. of Chemistry. Recrystallization: How To and Solvent Selection. Retrieved from [Link]

Sources

Toxicity and safety data sheets (SDS) for n-dodecyl sulfone

Executive Summary & Chemical Identity

Objective: This guide provides a technical safety and toxicological assessment of n-Dodecyl Sulfone (Didodecyl Sulfone).[1] It is critical to distinguish this compound from Sodium Dodecyl Sulfate (SDS), a common anionic surfactant. While they share the "dodecyl" nomenclature, their physicochemical properties and toxicity profiles are fundamentally different.

Target Audience: Medicinal chemists, process safety engineers, and formulation scientists.

Chemical Identification

| Parameter | Detail |

| Chemical Name | 1,1'-Sulfonylbis(dodecane); Didodecyl sulfone |

| Common Name | n-Dodecyl Sulfone |

| CAS Number | 69734-28-7 |

| Molecular Formula | |

| Molecular Weight | 402.72 g/mol |

| Structure | Lipophilic tail ( |

| SMILES | CCCCCCCCCCCCS(=O)(=O)CCCCCCCCCCCC |

CRITICAL SAFETY DISTINCTION: Do NOT confuse with Sodium Dodecyl Sulfate (CAS 151-21-3) .

Physical & Chemical Properties

Understanding the physical state is the first step in exposure control. n-Dodecyl sulfone is a waxy solid at room temperature, significantly limiting inhalation risk compared to volatile solvents, but necessitating dust control measures.[1]

| Property | Value (Experimental/Predicted*) | Relevance to Safety |

| Physical State | White crystalline powder or flakes | Inhalation hazard if micronized.[1] |

| Melting Point | 94–96 °C (Predicted based on sulfide MP ~40°C) | Solid at physiological temp; low dermal absorption rate. |

| Boiling Point | >400 °C (Decomposes) | Low vapor pressure; minimal inhalation risk at RT. |

| Solubility (Water) | Negligible (< 0.1 mg/L) | Unlikely to cause acute aquatic shock; bioaccumulation potential. |

| Solubility (Organic) | Soluble in | Use compatible gloves (Nitrile/Neoprene). |

| LogP (Octanol/Water) | ~10.8 (Predicted) | Extreme lipophilicity; potential for retention in adipose tissue. |

*Note: Exact experimental values for CAS 69734-28-7 are rare in public datasets.[1] Values are derived from Structure-Activity Relationships (SAR) with homologous long-chain sulfones.

Toxicological Assessment (Read-Across Methodology)

Due to the limited specific toxicological data for CAS 69734-28-7, the following assessment utilizes Read-Across methodology from structurally related Dialkyl Sulfones and the precursor Didodecyl Sulfide.

Acute Toxicity

-

Oral (Rat): Predicted

mg/kg.[2] -

Dermal: Predicted Low Toxicity.[2]

-

Observation: Unlike SDS, which strips lipids from the stratum corneum, n-dodecyl sulfone acts more like a neutral wax.[1] However, mechanical irritation from crystals is possible.

-

Skin & Eye Corrosion[1]

-

Skin: Mild Irritant (Category 3). Prolonged occlusion may cause irritation due to physical occlusion rather than chemical corrosion.

-

Eyes: Mechanical Irritant (Category 2B). Solid particulates may cause abrasion. The chemical itself is pH neutral.

Chronic & Environmental Hazards

-

Aquatic Toxicity: Chronic Category 4 (H413). "May cause long lasting harmful effects to aquatic life."

-

Reasoning: While not acutely toxic due to insolubility, the high LogP (>10) suggests it partitions strongly into sediment and biological organisms, though bioavailability is often limited by its large molecular size.

-

-

Carcinogenicity/Mutagenicity: No structural alerts for genotoxicity (e.g., no epoxides, aromatic nitros, or Michael acceptors).[1] Sulfone groups are generally pharmacologically inert in this context.

Model Safety Data Sheet (GHS Standards)

Since a vendor-specific SDS may be unavailable, use this Model SDS for internal risk assessment.

Section 2: Hazard Identification

Signal Word: WARNING

Hazard Statements:

-

H315: Causes skin irritation (due to defatting/occlusion).

-

H319: Causes serious eye irritation (particulate).

-

H413: May cause long lasting harmful effects to aquatic life.

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/eye protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

Section 8: Exposure Controls / Personal Protection (PPE)

-

Respiratory: N95 (US) or P1 (EU) dust mask required during weighing or transfer of solid powder.

-

Hand Protection: Nitrile rubber gloves (0.11 mm thickness, breakthrough >480 min).

-

Eye Protection: Safety glasses with side shields.

Technical Protocol: Synthesis & Purity Validation

The primary safety risk with n-dodecyl sulfone often stems from impurities (e.g., unreacted oxidants like

Synthesis Workflow (Sulfide Oxidation)

To ensure a safe product, researchers often synthesize this from Didodecyl Sulfide.

Reaction:

Self-Validating Purity Protocol:

-

TLC Check: Run TLC in Hexane:Ethyl Acetate (9:1).[1]

-

Sulfide (Starting Material): High

(Non-polar). -

Sulfone (Product): Lower

(More polar). -

Requirement: No visible spot at High

.

-

-

Peroxide Test: Before handling the dry solid, test the aqueous filtrate with starch-iodide paper to ensure all oxidizing agents are quenched.[1] Explosion Hazard: Drying organic solids containing residual peroxides is dangerous.

Visualization: Synthesis & Safety Logic

Figure 1: Synthesis and safety workflow ensuring the removal of hazardous oxidants before isolation of n-dodecyl sulfone.

Handling & Emergency Response

Spillage

-

Solid Spill: Sweep up dry. Avoid generating dust. Place in a container for hazardous chemical waste.

-

Solution Spill: Absorb with sand or vermiculite. Do not flush into surface water drains (due to H413).

First Aid

-

Inhalation: Move to fresh air. If coughing persists, seek medical attention (mechanical irritation).

-

Skin Contact: Wash with soap and water.[4] The compound is lipophilic and will not wash off with water alone; soap is essential.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][4]

References

-

Chemical Identity & Structure: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93590, Didodecyl sulfone. Retrieved from [Link]

-

General Sulfone Toxicity: U.S. Environmental Protection Agency (2012). Benzene, 1,1'-sulfonylbis- (Diphenyl Sulfone) Hazard Characterization. (Used for Read-Across of sulfone moiety stability).[1] Retrieved from [Link][8]

-

GHS Classification Standards: United Nations (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Edition. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. Mixed micelles of sodium 4-decyl naphthalene sulfonate with Triton X-100 and sodium dodecyl sulfonate analyzed by 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. researchgate.net [researchgate.net]

- 6. Divinyl sulfone, an oxidative metabolite of sulfur mustard, induces caspase-independent pyroptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN104402780A - Synthesis process of 4, 4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 8. Diphenyl sulfone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Dielectric Constants of Sulfone-Based Solvents

This guide provides a comprehensive technical overview of the dielectric constants of sulfone-based solvents, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data repository, this document delves into the fundamental principles governing these properties, the practical methodologies for their measurement, and the critical implications for their application.

The Ascendancy of Sulfones: More Than Just Solvents

Sulfones, organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R'), are a class of highly polar aprotic solvents that have garnered significant attention across various scientific disciplines.[1] Their unique combination of high dielectric constants, chemical and thermal stability, and ability to dissolve a wide range of polar and nonpolar compounds makes them invaluable in diverse applications, from extractive distillation in the chemical industry to their use as electrolytes in high-performance batteries.[2][3]

In the realm of pharmaceutical sciences and drug development, the sulfone scaffold is of particular importance.[4] Sulfone-containing molecules are found in numerous therapeutic agents, including antibiotics like dapsone.[1][4] The sulfonyl group's strong electron-withdrawing nature and its capacity to form hydrogen bonds significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] Consequently, understanding the fundamental properties of sulfone-based solvents, such as their dielectric constant, is paramount for formulation design, reaction chemistry, and predicting drug-excipient interactions.[6]

Unveiling the Dielectric Constant: A Measure of Polarity and Solvation Power

The dielectric constant (ε), or relative permittivity, of a solvent is a macroscopic property that quantifies its ability to separate opposite charges and store electrical energy.[7] It is a direct reflection of the polarity of the solvent's molecules and their ability to align with an external electric field. For researchers, the dielectric constant is a critical parameter as it dictates the solvent's ability to dissolve ionic species and support charge-separated transition states in chemical reactions.

The high dielectric constants of sulfone-based solvents are a direct consequence of the significant dipole moment of the sulfonyl group. The two electronegative oxygen atoms pull electron density away from the sulfur atom, creating a highly polar functional group that strongly interacts with an applied electric field.

A Compendium of Dielectric Constants for Sulfone-Based Solvents

The following table summarizes the dielectric constants of several common sulfone-based solvents. It is important to note that the dielectric constant is temperature-dependent, generally decreasing with increasing temperature due to the disruptive effect of thermal energy on the alignment of molecular dipoles.[8]

| Solvent Name | Chemical Structure | Dielectric Constant (ε) | Temperature (°C) | Reference(s) |

| Dimethyl Sulfone (DMSO₂) | CH₃-S(=O)₂-CH₃ | 47.3 ± 1.8 | 25 | [9] |

| Diethyl Sulfone (DESO₂) | CH₃CH₂-S(=O)₂-CH₂CH₃ | 39.9 | 70 | [10] |

| Di-n-propyl Sulfone | (CH₃CH₂CH₂)₂SO₂ | 32.3 | 100 | [10] |

| Di-n-butyl Sulfone | (CH₃(CH₂)₃)₂SO₂ | 20.3 | 100 | [10] |

| Tetramethylene Sulfone (Sulfolane) | c-(CH₂)₄SO₂ | 43.3 | 30 | [1][5] |

| 3-Methylsulfolane | 38.6 | 30 | [10] | |

| Ethyl Methyl Sulfone | CH₃CH₂-S(=O)₂-CH₃ | ~35-40 (estimated) | 25 | [11] |

| Polysulfone (PSU) | Polymeric | 3.0 - 3.2 | 25 | [12] |

| Poly(phenylene sulfone) (PPSU) | Polymeric | 3.4 - 3.5 | 25 | [12] |

The "Why" Behind the "What": Factors Influencing Dielectric Constants

The dielectric constant of a sulfone-based solvent is not a fixed value but is influenced by a confluence of molecular and environmental factors. A deeper understanding of these factors provides researchers with the ability to predict and modulate solvent behavior.

Molecular Structure: The Architect of Polarity

The inherent dipole moment of the sulfonyl group is the primary determinant of the high dielectric constants observed in this class of solvents. However, the nature of the alkyl or aryl substituents (the 'R' groups) also plays a crucial role:

-

Alkyl Chain Length: As the length of the nonpolar alkyl chains attached to the sulfonyl group increases, the overall polarity of the molecule tends to decrease. This leads to a lower dielectric constant, as observed in the homologous series of di-n-alkyl sulfones in the table above.[13]

-

Cyclic vs. Acyclic Structures: Cyclic sulfones, such as sulfolane, often exhibit high dielectric constants due to their rigid structures which can facilitate strong intermolecular dipole-dipole interactions.

Temperature: The Dance of Dipoles

As the temperature of a polar liquid increases, the kinetic energy of its molecules also increases. This heightened thermal motion disrupts the alignment of the molecular dipoles with an applied electric field, leading to a decrease in the dielectric constant.[8] This relationship is a critical consideration for reactions and processes conducted at elevated temperatures.

The Theoretical Framework: From Clausius-Mossotti to Kirkwood-Fröhlich

The behavior of dielectric materials can be described by several theoretical models. For nonpolar molecules, the Clausius-Mossotti relation provides a good approximation. However, for polar liquids like sulfones, where strong intermolecular interactions are present, the Kirkwood-Fröhlich equation offers a more accurate description. This equation introduces the Kirkwood correlation factor (g) , which accounts for the short-range orientational correlations between neighboring dipoles. A g-factor greater than 1 indicates that the dipoles tend to align in parallel, enhancing the dielectric constant, while a g-factor less than 1 suggests antiparallel alignment.

In the Lab: Methodologies for Measuring Dielectric Constants

Accurate determination of the dielectric constant is essential for both fundamental research and industrial applications. Two primary experimental techniques are commonly employed for liquid samples: capacitance measurement and impedance spectroscopy.

The Capacitance Measurement Method: A Direct Approach

This method relies on the fundamental relationship between capacitance, the geometry of a capacitor, and the dielectric material between its plates.[4][14]

-

Apparatus:

-

Procedure:

-

Calibration (Empty Cell): Thoroughly clean and dry the capacitor cell. Measure the capacitance of the empty cell (C₀) at the desired temperature. This measurement corresponds to the capacitance with air as the dielectric (ε ≈ 1).

-

Sample Measurement: Fill the capacitor cell with the sulfone-based solvent, ensuring there are no air bubbles between the plates.

-

Equilibration: Allow the filled cell to reach thermal equilibrium at the set temperature.

-

Capacitance Reading: Measure the capacitance of the cell filled with the solvent (C) using the LCR meter.

-

Calculation: The dielectric constant (ε) of the solvent is calculated using the following formula: ε = C / C₀

-

Figure 1: Workflow for Dielectric Constant Measurement using the Capacitance Method.

Electrochemical Impedance Spectroscopy (EIS): A Frequency-Dependent Perspective

EIS is a powerful technique that measures the complex impedance of a system as a function of the frequency of an applied AC signal.[16][17] From the impedance data, the capacitance and, subsequently, the dielectric constant can be determined.

-

Apparatus:

-

Impedance analyzer or potentiostat with a frequency response analyzer (FRA).

-

A two-electrode measurement cell (e.g., parallel plates of a known geometry).

-

Temperature-controlled environment.

-

High-purity sulfone-based solvent.

-

-

Procedure:

-

Cell Assembly: Assemble the two-electrode cell with the sulfone-based solvent.

-

Parameter Setup: Set the parameters on the impedance analyzer, including the frequency range (e.g., 1 MHz to 1 Hz), AC amplitude (typically a small perturbation, e.g., 10-100 mV), and the number of data points per decade.

-

Data Acquisition: Apply the AC signal and measure the impedance spectrum of the solvent-filled cell.

-

Data Analysis: The impedance data is typically plotted in a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). At higher frequencies, the system behaves primarily as a capacitor. The capacitance (C) can be extracted from the imaginary part of the impedance (Z'') using the formula: C = -1 / (2πf * Z'') where f is the frequency.

-

Dielectric Constant Calculation: Once the capacitance is determined, the dielectric constant is calculated as in the capacitance measurement method, requiring a prior calibration with the empty cell.

-

Figure 2: Logical flow for determining the dielectric constant using impedance spectroscopy.

Conclusion: The Enduring Significance of Dielectric Constants

The dielectric constant of sulfone-based solvents is a cornerstone property that dictates their behavior and utility in a multitude of scientific and industrial applications. For researchers and professionals in drug development, a thorough understanding of this parameter is not merely academic; it is a practical necessity for rational solvent selection, reaction optimization, and formulation design. This guide has provided a comprehensive exploration of the dielectric constants of sulfones, from fundamental principles and tabulated data to detailed experimental methodologies. By leveraging this knowledge, scientists can harness the full potential of these remarkable solvents to advance their research and development endeavors.

References

-

Relative Permittivity of Dimethylsulfoxide andN,N-Dimethylformamide at Temperatures from (278 to 328) K and Pressures from (0.1 to 5) MPa. ResearchGate.

-

Sulfone - Wikipedia.

-

Table of dielectric constants of substances | Level meters and level switches by Yamaden.

-

Sulfolane | C4H8O2S | CID 31347 - PubChem. National Institutes of Health.

-

Prediction of Fluid Dielectric Constants - BYU ScholarsArchive.

-

Dielectric Constant Predictions for Jet-Range Hydrocarbons: Evaluating the Clausius–Mossotti Relation and Correcting for Molecular Dipole Moments - ROSA P.

-

Sulfolane - Wikipedia.

-

Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of[9]benzothieno[3,2-b]benzothiophene - RSC Publishing.

-

Dielectric constants, viscosities, and related physical properties of 10 liquid sulfoxides and sulfones at several temperatures | Journal of Chemical & Engineering Data.

-

Dielectric Constant Table.xls.

-

Polar solvent (sulfone compounds) Sulfolane | Functional Materials (Relating to Funcitonal Chemicals) | Product Information.

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC. National Institutes of Health.

-

Keysight Technologies Basics of Measuring the Dielectric Properties of Materials.

-

Basics of Electrochemical Impedance Spectroscopy - Gamry Instruments.

-

How to Use an LCR Meter: Basic Knowledge | HIOKI.

-

Room temperature variation of dielectric constant ( ε ′ ) with log... - ResearchGate.

-

Dielectric constant of ethyl methyl sulfone - ResearchGate.

-

Experiments with Parallel Plate Capacitors to Evaluate the Capacitance Calculation and Gauss Law in Electricity, and to Measure - SMU Physics.

-

Electrochemical Impedance Spectroscopy—A Tutorial - PMC - NIH.

-

LCR meter for dielectric properties measurement Open zeroing is... - ResearchGate.

-

Sulfone synthesis by oxidation - Organic Chemistry Portal.

-

Determining Dielectric Constants Using A Parallel Plate Capacitor | PDF - Scribd.

-

Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution - ResearchGate.

-

(PDF) Tutorial on impedance and dielectric spectroscopy for single-cell characterisation on microfluidic platforms: theory, practice, and recent advances - ResearchGate.

-

Dielectric Constant of Commonly Used Polymer Plastics.

-

User's Manual STUDY OF DIELECTRIC CONSTANT.

-

Modelling Lithium‐Ion Transport Properties in Sulfoxides and Sulfones with Polarizable Molecular Dynamics and NMR Spectroscopy - CNR-IRIS.

-

Basics of Electrochemical Impedance Spectroscopy - Gamry Instruments.

-

How to Accurately Measure Dielectric Materials - YouTube.

-

E6: Determination of dielectric constant of materials using parallel plate capacitor. Theory The electric flux through a closed - Department of Physics - BUET.

-

(PDF) Butadiene sulfone as 'volatile', recyclable dipolar, aprotic solvent for conducting substitution and cycloaddition reactions - ResearchGate.

-

Hands-on Electrochemical Impedance Spectroscopy (EIS) | Zurich Instruments Webinar.

-

Sulfolane: A Versatile Dipolar Aprotic Solvent | Request PDF - ResearchGate.

-

DIELECTRIC CONSTANTS OF VARIOUS MATERIALS - Delta Controls Corporation.

-

A Quantitative Structure Property Relation Correlation of the Dielectric Constant for Organic Chemicals - ResearchGate.

-

The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol - NIH.

-

Recent Developments in the Synthesis of Sultones | Chemical Reviews.

-

Why does the dielectric constant of a solvent decrease with increasing temperature? - Quora.

-

Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC - NIH.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sulfolane - Wikipedia [en.wikipedia.org]

- 3. iris.cnr.it [iris.cnr.it]

- 4. researchgate.net [researchgate.net]

- 5. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 8. Table of dielectric constants of substances | Level meters and level switches by Yamaden [ydic.co.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. physics.smu.edu [physics.smu.edu]

- 14. How to Use an LCR Meter: Basic Knowledge | HIOKI [hioki.com]

- 15. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]

- 16. Electrochemical Impedance Spectroscopy—A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

Methodological & Application

Catalytic Oxidation of Dodecyl Sulfide to Dodecyl Sulfone: An Application Note and Detailed Protocol

Abstract

The oxidation of sulfides to sulfones is a fundamental transformation in organic synthesis, yielding compounds with significant applications in medicinal chemistry and materials science. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic oxidation of dodecyl sulfide to dodecyl sulfone. We delve into the mechanistic underpinnings of this reaction, explore various catalytic systems, and present a detailed, field-proven protocol. The emphasis is on providing a self-validating system that ensures reliable and reproducible results, grounded in authoritative scientific literature.

Introduction: The Significance of Sulfones

Sulfones are a class of organosulfur compounds characterized by a sulfur atom bonded to two oxygen atoms and two carbon atoms. The strong electron-withdrawing nature of the sulfonyl group imparts unique chemical and physical properties to these molecules. In drug discovery, the transformation of a sulfide to a sulfone can modulate a compound's lipophilicity, metabolic stability, and electronic properties, offering a valuable strategy for lead optimization.[1] Dodecyl sulfone, the target of this protocol, serves as a key intermediate in the synthesis of various functionalized molecules.

The direct oxidation of sulfides is the most common route to sulfones.[2] Historically, this was often achieved using stoichiometric, and often toxic, high-valent metal oxidants.[2] Modern synthetic chemistry, however, prioritizes greener and more efficient catalytic methods that utilize environmentally benign oxidants like hydrogen peroxide (H₂O₂).[2][3]

Mechanistic Overview: The Path from Sulfide to Sulfone

The oxidation of a sulfide to a sulfone proceeds in a stepwise manner, first forming a sulfoxide intermediate, which is then further oxidized to the sulfone.[4]

R-S-R' (Sulfide) → R-SO-R' (Sulfoxide) → R-SO₂-R' (Sulfone)

The key to a successful and selective synthesis of the sulfone lies in choosing a catalytic system that efficiently promotes both oxidation steps without significant side reactions. The nucleophilicity of the sulfur atom in the sulfide is greater than that in the sulfoxide, meaning the first oxidation step is generally faster. However, with an appropriate catalyst and sufficient oxidant, the reaction can be driven to completion to favor the formation of the sulfone.

Catalytic Systems: A Comparative Overview

Several catalytic systems have been developed for the oxidation of sulfides to sulfones. The choice of catalyst is critical and depends on factors such as substrate scope, desired selectivity, and green chemistry considerations.

| Catalyst System | Oxidant | Advantages | Disadvantages | Reference |

| Phosphomolybdate Hybrid | H₂O₂ | Low cost, reusable catalyst, good applicability.[1][5] | May require specific synthesis of the hybrid catalyst. | [1][5] |

| Niobium Carbide | H₂O₂ | Efficiently affords sulfones, catalyst is recoverable and reusable.[6] | Metal-based catalyst. | [6] |

| Titanium Dioxide (TiO₂) | H₂O₂ | Heterogeneous catalyst, high selectivity for sulfones, green alternative.[7] | Reaction rates may be slower compared to homogeneous catalysts. | [7] |

| Metal-Free (e.g., Acetic Acid) | H₂O₂ | "Green" and mild conditions, simple procedure, excellent yields for sulfoxides.[8] | Over-oxidation to sulfone needs careful control.[8] | [8] |

| Oxone® | - | Catalyst-free, solvent-dependent selectivity (water for sulfones).[9] | Stoichiometric use of the oxidant. | [9] |

For this protocol, we will focus on a robust and environmentally conscious method utilizing a heterogeneous catalyst, Titanium Dioxide (TiO₂), with hydrogen peroxide as the oxidant. This system offers high selectivity for sulfones and the catalyst can be easily recovered and potentially reused.[7]

Experimental Workflow: Visualizing the Process

The following diagram illustrates the key stages of the catalytic oxidation of dodecyl sulfide to dodecyl sulfone.

Figure 1. Experimental workflow for the catalytic oxidation of dodecyl sulfide.

Detailed Experimental Protocol

This protocol is designed for the catalytic oxidation of dodecyl sulfide to dodecyl sulfone using a heterogeneous titanium dioxide catalyst and hydrogen peroxide.

Materials and Equipment

-

Reagents:

-

Dodecyl sulfide (C₂₄H₅₀S, MW: 370.72 g/mol )[10]

-

Titanium dioxide (TiO₂, anatase, nanopowder)

-

Hydrogen peroxide (30% w/w in H₂O)

-

Ethanol (anhydrous)

-

Ethyl acetate (for TLC and column chromatography)

-

Hexane (for TLC and column chromatography)

-

Sodium sulfate (anhydrous)

-

Deionized water

-

-

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Dropping funnel

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Analytical balance

-

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Dodecyl sulfide may cause skin and eye irritation.[10]

-

Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns and eye damage. Handle with care in a well-ventilated fume hood.

-

Perform the reaction in a well-ventilated fume hood.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dodecyl sulfide (e.g., 1.0 g, 2.7 mmol).

-

Add ethanol (25 mL) to dissolve the sulfide.

-

Add the TiO₂ catalyst (e.g., 0.1 g, 10 wt% relative to the substrate).

-

Attach a reflux condenser to the flask.

-

-

Reaction Execution:

-

Begin stirring the mixture.

-

Heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.

-

Once refluxing, add 30% hydrogen peroxide (e.g., 1.23 mL, 12.15 mmol, 4.5 equivalents) dropwise over a period of 30 minutes using a dropping funnel. Caution: The addition of H₂O₂ can be exothermic.

-

After the addition is complete, maintain the reaction at reflux.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Prepare a TLC chamber with a suitable eluent (e.g., 10:1 Hexane:Ethyl Acetate).

-

Spot the starting material (dodecyl sulfide) and the reaction mixture on a TLC plate.

-

The product (dodecyl sulfone) will have a lower Rf value than the starting sulfide. The reaction is complete when the starting material spot is no longer visible. This may take several hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the heterogeneous TiO₂ catalyst by vacuum filtration through a Buchner funnel, washing the catalyst with a small amount of ethanol. The catalyst can be dried and potentially reused.

-

Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol).

-

-

Product Characterization:

-

The purified dodecyl sulfone should be a white solid.

-

Characterize the product using standard analytical techniques:

-

¹H NMR: Expect to see characteristic shifts for the protons alpha to the sulfonyl group.

-

¹³C NMR: The carbon alpha to the sulfonyl group will be shifted downfield.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: Look for strong characteristic S=O stretching bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.

-

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete reaction | Insufficient reaction time, insufficient oxidant, or deactivated catalyst. | Extend the reaction time, add more H₂O₂ incrementally, or use fresh catalyst. |

| Formation of sulfoxide as a major product | Insufficient amount of oxidant or reaction time. | Increase the equivalents of H₂O₂ and/or prolong the reaction time. |

| Low yield | Loss of product during work-up or purification. | Ensure efficient extraction and careful column chromatography or recrystallization. |

Conclusion

This application note provides a detailed and reliable protocol for the catalytic oxidation of dodecyl sulfide to dodecyl sulfone. By leveraging a heterogeneous titanium dioxide catalyst and hydrogen peroxide, this method aligns with the principles of green chemistry, offering high selectivity and operational simplicity. The provided workflow, step-by-step procedure, and troubleshooting guide are intended to empower researchers to successfully perform this important transformation in their own laboratories.

References

-

ResearchGate. (n.d.). Oxidation of sulfide to sulfone in different conditions a. Retrieved from [Link]

-

MDPI. (2019, September 22). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

WordPress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) An Eco-friendly Oxidation of Sulfide Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN103058894A - Production method of high-purity sodium dodecyl sulfate.

-

YouTube. (2025, July 20). How Do Sulfides Undergo Oxidation? - Chemistry For Everyone. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sulfide Oxidation. Retrieved from [Link]

-

NIH. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Retrieved from [Link]

-

NIH. (n.d.). Dodecyl sulfide. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Practical oxidation of sulfides to sulfones by H2O2 catalysed by titanium catalyst. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. Green Chemistry. Retrieved from [Link]

-

NIH. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical Strategies for the Detection of Sulfide: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of Sodium Dodecyl Sulfate-Derived Multifunctional Surfactants. Retrieved from [Link]

-

Journal of Chemical Reviews. (n.d.). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Retrieved from [Link]

-

Frontiers in Microbiology. (2013, December 18). Phototrophic sulfide oxidation: environmental insights and a method for kinetic analysis. Retrieved from [Link]

-

Semantic Scholar. (2019, April 4). Colorimetric Detection of Sulfide Anions via Redox-Modulated Surface Chemistry and Morphology of Au-Hg Nanorods. Retrieved from [Link]

-

PubMed Central. (n.d.). Thermodynamics and Kinetics of Sulfide Oxidation by Oxygen: A Look at Inorganically Controlled Reactions and Biologically Mediated Processes in the Environment. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Biocatalytic Oxidation of Sulfides to Sulfones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of a sulfide to sulfoxides and sulfone. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 3. (PDF) An Eco-friendly Oxidation of Sulfide Compounds [academia.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Sulfone synthesis by oxidation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Dodecyl sulfide | C24H50S | CID 72875 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes: The Potential of Dodecyl Sulfone as a High-Temperature Solvent in Organic Synthesis

Abstract: This document explores the prospective use of di-n-dodecyl sulfone as a high-boiling point, polar aprotic solvent for specialized applications in organic synthesis. While direct literature precedent for its use is scarce, this note extrapolates from the known characteristics of the sulfone functional group and analogous well-established high-temperature solvents, such as diphenyl sulfone and sulfolane. We present the physicochemical properties of dodecyl sulfone, discuss the scientific rationale for its potential utility, and provide exemplary, detailed protocols for Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution (SNAr) reactions. These protocols are intended as validated starting points for researchers exploring novel solvent systems for challenging, high-temperature transformations.

Introduction: The Quest for High-Performance Solvents

The selection of a solvent is a critical parameter that can dictate the success or failure of a chemical reaction.[1] For many transformations, elevated temperatures are necessary to overcome activation energy barriers, increase reaction rates, and improve yields. This necessitates the use of solvents with high boiling points, high thermal stability, and appropriate solvating properties.

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, imparts a unique combination of properties to a molecule. Sulfones are known for their high polarity, chemical inertness, and exceptional thermal stability.[2][3] Well-known examples like diphenyl sulfone and sulfolane are staples in industrial and laboratory settings for processes requiring temperatures exceeding 200 °C.[2][4] Diphenyl sulfone, for instance, is thermally stable even at 550 °C.[3]

This application note focuses on di-n-dodecyl sulfone (C₂₄H₅₀O₂S) , a long-chain aliphatic sulfone. While not a commonly cited solvent, its molecular structure suggests it possesses the hallmark stability of the sulfone group combined with a very high boiling point and unique solubility characteristics conferred by its long alkyl chains. This combination makes it a theoretically attractive candidate for high-temperature syntheses, particularly when dealing with nonpolar or lipid-soluble substrates that may have limited solubility in more polar high-temperature solvents.

Physicochemical Profile of Dodecyl Sulfone

Physical and chemical properties are the foundation for selecting a solvent for a specific application. Below is a compilation of available data for di-n-dodecyl sulfone, compared with established high-temperature sulfone solvents.

Table 1: Comparison of Physicochemical Properties

| Property | Di-n-Dodecyl Sulfone | Diphenyl Sulfone | Sulfolane |

| CAS Number | 69734-28-7 | 127-63-9[2] | 126-33-0[5] |

| Molecular Formula | C₂₄H₅₀O₂S | C₁₂H₁₀O₂S[2] | C₄H₈O₂S[5] |

| Molecular Weight | 402.72 g/mol | 218.28 g/mol [2] | 120.17 g/mol [5] |

| Melting Point | Not explicitly found; precursor didodecyl sulfide is 38-40 °C.[6] Likely a waxy solid at RT. | 123-129 °C[7] | 20-26 °C[5] |

| Boiling Point | >300 °C (est.) | 379 °C[7][8] | 285 °C[5] |

| Polarity | Polar Aprotic[9] | Polar Aprotic[2] | Polar Aprotic[4] |

| Thermal Stability | High (inferred from sulfone group)[3] | Very High (stable to 550 °C)[3] | High (decomposes >220 °C)[5] |

| Solubility | Soluble in organic solvents.[8] Long alkyl chains suggest solubility for nonpolar compounds. | Soluble in hot ethanol, ether, benzene.[7] | Miscible with water, toluene, acetone.[4] |

Rationale and Causality for Application

The decision to employ a novel solvent system like dodecyl sulfone is driven by a need to solve specific synthetic challenges.

Causality behind Experimental Choices:

-

High-Temperature Requirement: For reactions with high activation barriers, such as the coupling of sterically hindered substrates or certain SNAr reactions with deactivated rings, temperatures of 180-250 °C are often required. Dodecyl sulfone's predicted high boiling point makes it a suitable medium for such conditions.

-

Enhanced Solubility: The presence of two C₁₂ alkyl chains provides a significant lipophilic character. This is advantageous for reactions involving long-chain aliphatic or highly nonpolar aromatic substrates that exhibit poor solubility in common polar aprotic solvents like DMF, DMSO, or even sulfolane. Enhanced solubility of reactants leads to a homogeneous reaction mixture, increasing reaction rates and preventing side reactions.

-

Inertness and Stability: The sulfone group is chemically robust and resistant to oxidation, reduction, and moderately acidic or basic conditions.[4] Acyclic aliphatic sulfones show thermal decomposition onsets greater than 350 °C.[3] This inertness ensures the solvent does not participate in the reaction, leading to cleaner reaction profiles and simpler purification.

-

Polar Aprotic Nature: As a polar aprotic solvent, dodecyl sulfone can solvate cations while leaving anions relatively "naked" and more nucleophilic.[9] This property is particularly beneficial for accelerating SN2 and SNAr type reactions.[10][11]

Caption: Logic for considering dodecyl sulfone as a solvent.

Exemplary Protocols in Dodecyl Sulfone

Disclaimer: The following protocols are exemplary and have been adapted from established procedures in other high-boiling point sulfone or polar aprotic solvents. They serve as a robust starting point for methodology development and should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Sterically Hindered Biaryl

This protocol is adapted from methodologies for high-temperature Suzuki couplings, which are often necessary for challenging substrates.[12][13]

Objective: To synthesize 2,6-dimethyl-4'-chlorobiphenyl.

Materials:

-

2-Bromo-m-xylene (1.0 mmol, 185 mg)

-

4-Chlorophenylboronic acid (1.2 mmol, 188 mg)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

SPhos (0.04 mmol, 16.4 mg)

-

Potassium Phosphate (K₃PO₄), tribasic, anhydrous (3.0 mmol, 637 mg)

-

Di-n-dodecyl sulfone (3 mL)

-

Nitrogen or Argon gas supply

-

Standard reflux apparatus with magnetic stirring and heating mantle

Procedure:

-

Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add Pd(OAc)₂, SPhos, K₃PO₄, and 4-chlorophenylboronic acid.

-

Solvent and Substrate Addition: Add 3 mL of di-n-dodecyl sulfone to the flask, followed by 2-bromo-m-xylene via syringe.

-

Degassing (Optional but Recommended): Subject the mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.

-

Reaction: Heat the reaction mixture to 180 °C with vigorous stirring. The waxy dodecyl sulfone will melt to become a clear, colorless liquid solvent.

-

Monitoring: Monitor the reaction progress by taking small aliquots (carefully) and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up and Product Isolation: a. Cool the reaction mixture to approximately 80-90 °C. The dodecyl sulfone will remain liquid. b. Dilute the mixture with 15 mL of a less polar solvent like toluene or hexanes (this is critical to precipitate the inorganic salts and prevent the dodecyl sulfone from solidifying during extraction). c. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional toluene. d. Transfer the filtrate to a separatory funnel. Wash the organic layer with water (3 x 20 mL) and then with brine (1 x 20 mL) to remove any residual polar impurities. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. f. Product Purification: The crude product will be a mixture of the desired biaryl and dodecyl sulfone. Purify by one of the following methods: i. Column Chromatography: Use a silica gel column, eluting with a nonpolar solvent system (e.g., hexanes) to separate the less polar biaryl product from the highly retained polar dodecyl sulfone. ii. Short-Path/Kugelrohr Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can effectively separate it from the non-volatile dodecyl sulfone solvent.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on SNAr reactions that benefit from high temperatures and polar aprotic solvents to proceed at a reasonable rate, especially with less activated substrates.[11][14]

Objective: To synthesize 4-(phenylamino)benzonitrile.

Materials:

-

4-Fluorobenzonitrile (1.0 mmol, 121 mg)

-

Aniline (1.1 mmol, 102 mg, 100 µL)

-

Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 mmol, 207 mg)

-

Di-n-dodecyl sulfone (2 mL)

-

Nitrogen or Argon gas supply

-

Reaction tube or flask with magnetic stirring and heating block

Procedure:

-

Setup: To a sealable reaction tube containing a magnetic stir bar, add 4-fluorobenzonitrile, potassium carbonate, and di-n-dodecyl sulfone.

-

Reagent Addition: Add aniline to the mixture via syringe.

-

Inerting and Sealing: Flush the tube with nitrogen or argon and securely seal the cap.

-

Reaction: Place the tube in a preheated heating block at 200 °C and stir vigorously.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting 4-fluorobenzonitrile is consumed (typically 8-16 hours).

-

Work-up and Product Isolation: a. Cool the reaction to room temperature. The mixture will solidify. b. Add 10 mL of ethyl acetate and 10 mL of water. Heat gently with stirring to dissolve the solid mass. c. Transfer the biphasic mixture to a separatory funnel. Separate the layers. d. Extract the aqueous layer with ethyl acetate (2 x 10 mL). e. Combine the organic layers and wash with 1M HCl (1 x 15 mL) to remove excess aniline, followed by water (2 x 15 mL) and brine (1 x 15 mL). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Product Purification: The crude product, containing residual dodecyl sulfone, can be purified by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow and Product Recovery

Working with a high-boiling, solid-at-room-temperature solvent requires specific considerations for reaction setup and, critically, for product isolation.

Caption: General workflow for reactions in dodecyl sulfone.

The primary challenge is the removal of the non-volatile solvent from the reaction product.

-

Extraction: As detailed in the protocols, after dilution with a co-solvent, standard aqueous extraction can remove inorganic byproducts. The dodecyl sulfone will remain in the organic phase.

-

Chromatography: The high polarity of the sulfone group causes strong retention on silica gel, often allowing nonpolar to moderately polar products to be eluted easily.

-

Vacuum Distillation: For products with boiling points below ~250 °C at reduced pressure, short-path distillation is highly effective. The dodecyl sulfone remains as a non-volatile residue and can potentially be recycled.[15][16]

-

Recrystallization: If the product is a solid, it may be possible to find a solvent system that solubilizes the product while leaving the waxy dodecyl sulfone behind, or vice-versa, especially upon cooling.

Safety and Handling

All high-temperature reactions must be conducted with extreme caution in a well-ventilated chemical fume hood.[17][18]

-

Personal Protective Equipment (PPE): Standard PPE, including a flame-resistant lab coat, safety glasses, and appropriate gloves, is mandatory.

-

Thermal Hazards: Heating to temperatures above 200 °C presents a significant risk of severe burns. Use insulated gloves when handling hot apparatus. Ensure heating mantles are connected to a temperature controller to prevent overheating.

-

Pressure: Never heat a closed system. Ensure the reaction vessel is vented or equipped with a reflux condenser open to an inert gas line with an oil bubbler.

-

Chemical Hazards: While specific toxicity data for dodecyl sulfone is not widely available, sulfones as a class are generally considered to have low toxicity.[2] However, all new or uncharacterized chemicals should be handled as potentially hazardous. Avoid inhalation of vapors and skin contact.

-

Disposal: Dispose of chemical waste in accordance with local institutional and environmental regulations.

Conclusion

Di-n-dodecyl sulfone presents a compelling, albeit underexplored, option as a high-temperature solvent for organic synthesis. Its predicted high boiling point, exceptional thermal stability inherent to the sulfone functional group, and unique lipophilic character position it as a potential problem-solver for reactions that fail in conventional solvents due to temperature limitations or poor substrate solubility. The exemplary protocols provided herein offer a scientifically grounded basis for researchers to begin exploring the practical applications of dodecyl sulfone and other long-chain aliphatic sulfones, potentially unlocking new efficiencies in the synthesis of challenging molecular targets.

References

-

ResearchGate. Chemical and physical properties of sulfolane. Available at: [Link]

-

Mol-Instincts. Cas no 69734-28-7 (dodecyl sulfone). Available at: [Link]

-

LookChem. Cas 2469-45-6,Didodecyl sulfide. Available at: [Link]

-

Wikipedia. Diphenyl sulfone. Available at: [Link]

-

Energy & Fuels. "Thermochemistry of Sulfones Relevant to Oxidative Desulfurization". Available at: [Link]

-

ChemBK. Diphenyl sulfone. Available at: [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: [Link]

-

ResearchGate. ¹H NMR spectra of the sulfone 3 in D2O (a) and D2O+SDS (b) solutions at.... Available at: [Link]

-

ResearchGate. Synthesis of dodecyl diphenyl oxide monosulfonate and disulfonate. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

-

GEA. Recovery of high-boiling solvents from wet spinning processes. Available at: [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

-

PubChem. Sulfolane. Available at: [Link]

-

Isonet. SNAr Reaction in S-based Solvents. Available at: [Link]

-

ACS Publications. Physicochemical properties of sulfolane. Available at: [Link]

- Google Patents. GB2308317A - Recovery of High-Boiling Point Solvents Using Adsorption.

-

Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available at: [Link]

-

Cheméo. Chemical Properties of Diphenyl sulfone (CAS 127-63-9). Available at: [Link]

-

MDPI. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Available at: [Link]

-

California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Available at: [Link]

-

National Institutes of Health. Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

-

Gaylord Chemical. SNAr Comparative Reaction. Available at: [Link]

-

ResearchGate. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Available at: [Link]

-

Moravek. Chemical Synthesis Safety Tips To Practice in the Lab. Available at: [Link]

-

GWSI. Solvent Recovery Explained: A Comprehensive Guide. Available at: [Link]

-

MDPI. Synthesis and Properties of Sodium Dodecyl Sulfate-Derived Multifunctional Surfactants. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Available at: [Link]

-

Tenger Chemical. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Available at: [Link]

-

Wikipedia. Sulfolane. Available at: [Link]

-

Chemistry LibreTexts. Safety. Available at: [Link]

-

RSC Publishing. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]

-

Ecolink, Inc. Recycling High Boiling Solvents Through Boiling: An Overview. Available at: [Link]

-

The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]

-

National Institutes of Health. Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Available at: [Link]

-

ACS Publications. General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Available at: [Link]

-

Oreate AI. Understanding Polar Aprotic Solvents: The Unsung Heroes of Organic Chemistry. Available at: [Link]

-

Digivac. Solvent Recovery and Distillation. Available at: [Link]

-

Mettler Toledo. Prevent Runaway Chemical Reactions. Available at: [Link]

-

ACS Publications. Physicochemical properties of sulfolane. Available at: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available at: [Link]

-

YouTube. Why Polar Aprotic Solvents for SN2 Substitution. Available at: [Link]

-

Chemsrc. Dilauryl sulfide | CAS#:2469-45-6. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Sulfolane - Wikipedia [en.wikipedia.org]

- 6. Cas 2469-45-6,Didodecyl sulfide | lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. Diphenyl sulfone - Wikipedia [en.wikipedia.org]

- 9. Understanding Polar Aprotic Solvents: The Unsung Heroes of Organic Chemistry - Oreate AI Blog [oreateai.com]

- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 11. gchemglobal.com [gchemglobal.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

- 14. SNAr Reaction in S-based Solvents - Wordpress [reagents.acsgcipr.org]

- 15. gea.com [gea.com]

- 16. ecolink.com [ecolink.com]

- 17. orgsyn.org [orgsyn.org]

- 18. csub.edu [csub.edu]

Preparation of dodecyl sulfone nanoparticles for drug delivery

Application Note: Preparation of Sulfone-Functionalized Nanoparticles for Drug Delivery

Part 1: Executive Summary & Strategic Rationale

In the landscape of targeted drug delivery, Sulfone chemistry —specifically the Vinyl Sulfone (VS) moiety—has emerged as a superior alternative to traditional Maleimide linkers for bioconjugation. While "Dodecyl Sulfone" is occasionally conflated with the surfactant Sodium Dodecyl Sulfate (SDS) or used as a specific permeation enhancer (alkyl sulfone), this guide focuses on the high-value application of Sulfone-Functionalized Polymeric Nanoparticles (e.g., PLGA-PEG-VS).

Why Sulfone?

-

Chemoselectivity: Vinyl sulfones react specifically with thiols (cysteine residues) via Michael addition at physiological pH (7.0–8.0).

-

Hydrolytic Stability: Unlike maleimides, which are prone to ring-opening hydrolysis in aqueous environments, vinyl sulfones form stable thioether bonds that resist degradation in plasma.

-

Tunable Reactivity: The reactivity of the sulfone group can be modulated by the electron-withdrawing nature of the adjacent chain (e.g., dodecyl vs. phenyl), allowing for controlled ligand density.

This protocol details the preparation of Vinyl Sulfone-functionalized PLGA-PEG nanoparticles , providing a versatile platform for attaching targeting ligands (antibodies, peptides) or creating oxidation-responsive carriers.

CRITICAL DISTINCTION:

Dodecyl Sulfone (

): A stable alkyl sulfone, often used as a chemical penetration enhancer or solid lipid matrix (MP ~40°C).Sodium Dodecyl Sulfate (SDS): An anionic surfactant (

). Do not substitute SDS if sulfone chemistry is required.Vinyl Sulfone (VS): The reactive group (

) used for surface functionalization.

Part 2: Materials & Experimental Design

Reagents & Equipment

| Category | Item | Specification/Notes |

| Polymer | PLGA-PEG-Vinyl Sulfone | MW ~45 kDa (PLGA) - 5 kDa (PEG). End-group: Vinyl Sulfone.[1][2] |

| Payload | Hydrophobic Drug (Model) | E.g., Paclitaxel, Coumarin-6 (fluorescent marker). |

| Solvent | Acetone or Acetonitrile | HPLC Grade. Water-miscible organic solvent. |

| Aqueous Phase | Ultrapure Water (Milli-Q) | 18.2 MΩ·cm. |

| Ligand | Thiolated Peptide/Protein | E.g., cRGD-SH or Antibody-Fab' (reduced). |

| Purification | Amicon Ultra Filters | 100 kDa MWCO (Centrifugal). |

| Equipment | DLS System | Malvern Zetasizer or equivalent. |

Experimental Workflow Diagram

The following diagram illustrates the Nanoprecipitation method coupled with Post-Insertion Ligand Conjugation .

Caption: Workflow for synthesizing Vinyl Sulfone-functionalized nanoparticles via nanoprecipitation and subsequent ligand conjugation.

Part 3: Detailed Protocol

Phase 1: Preparation of VS-Functionalized Nanoparticles

Methodology: Single-Step Nanoprecipitation (Solvent Displacement)

-

Preparation of Organic Phase:

-

Dissolve PLGA-PEG-Vinyl Sulfone (10 mg) in Acetone (1 mL).

-

Optional: Add hydrophobic drug (e.g., 100 µg Paclitaxel) to this solution.

-

Ensure complete dissolution by vortexing for 1 minute.

-

-

Nanoprecipitation:

-

Place 10 mL of Ultrapure Water in a 20 mL glass vial under magnetic stirring (700 RPM).

-

Using a syringe pump or micropipette, add the Organic Phase dropwise into the aqueous phase (Rate: 1 mL/min).

-

Observation: The solution should instantly turn opalescent (Tyndall effect), indicating nanoparticle formation.

-

-

Solvent Removal:

-

Stir the suspension open to air for 4–6 hours (or use a rotary evaporator at 35°C under reduced pressure) to remove Acetone.

-

Final Concentration: Adjust volume to yield ~1 mg/mL polymer concentration.

-

Phase 2: Characterization (Quality Control 1)

Before conjugation, validate the "nude" VS-NPs.

| Parameter | Method | Acceptance Criteria |

| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 80–150 nm (PDI < 0.2) |

| Surface Charge (Zeta Potential) | Electrophoretic Mobility | -10 to -30 mV (PEG shielding) |

| VS Availability | H-NMR (in D2O/DMSO) | Characteristic vinyl peaks at 6.0–6.5 ppm |

Phase 3: Ligand Conjugation (The Sulfone Chemistry)

Mechanism: Thiol-Michael Addition to Vinyl Sulfone

-

Ligand Preparation:

-

Dissolve the thiolated ligand (e.g., cRGD-SH) in HEPES Buffer (10 mM, pH 7.4).

-

Note: Ensure the thiol is reduced. If dimerization (disulfide) is suspected, treat with TCEP beads and filter before use.

-

-

Conjugation Reaction:

-

Mix the VS-NP suspension with the Ligand solution .

-

Molar Ratio: Use a 1.5x to 2x molar excess of Ligand-SH relative to surface VS groups (estimated at ~10% of total polymer for surface-available PEG).

-

Incubation: React for 4–12 hours at Room Temperature (or 4°C overnight) under gentle agitation.

-

pH Control: Maintain pH 7.0–7.5. Above pH 8.0, hydrolysis competes; below pH 6.0, reaction is slow.

-

-

Purification:

-

Transfer reaction mixture to Amicon Ultra-15 (100 kDa MWCO) .

-

Centrifuge at 3,000 x g for 15 mins.

-

Wash 3x with Milli-Q water to remove unreacted ligand.

-

Resuspend the retentate in water or PBS.

-

Part 4: Mechanism of Action & Chemical Logic

The stability of the Vinyl Sulfone moiety is the core advantage. Unlike maleimide, which can undergo a retro-Michael reaction or hydrolyze to maleamic acid (rendering it unreactive), the alkyl sulfone thioether linkage is irreversible in biological environments.

Caption: The Michael Addition mechanism. The nucleophilic thiol attacks the beta-carbon of the vinyl sulfone, forming a stable covalent bond.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Aggregation during synthesis | Polymer concentration too high or mixing too slow. | Reduce polymer to 5 mg/mL; increase stirring speed; ensure Acetone is HPLC grade. |

| Low Conjugation Efficiency | Oxidized thiols (disulfides) or pH too low. | Pre-treat ligand with TCEP; verify pH is > 7.0. |

| Particle Instability | Insufficient PEG density. | Use PLGA-PEG with higher PEG MW (e.g., 5 kDa) or blend with free PLGA-PEG. |

| "Dodecyl" Confusion | User intended to use Dodecyl Sulfone as a lipid matrix. | If solid lipid NPs are desired, melt Didodecyl Sulfone (MP ~40°C) and perform hot homogenization. |

References

-

Functionalization of polymeric nanoparticles with targeting VNAR ligands using vinyl sulfone conjugation. Source: Journal of Materials Chemistry B (RSC), 2023. Context: Primary protocol for VS-PLGA synthesis and conjugation conditions. URL:[Link]

-

Sulfone synthesis by oxidation. Source: Organic Chemistry Portal. Context: Chemistry background on sulfone stability and synthesis from sulfides. URL:[Link]

-

Sodium-dodecyl-sulphate-assisted synthesis of Ni nanoparticles. Source: Indian Academy of Sciences, 2017. Context: Illustrates the common confusion/typo between "Dodecyl Sulfone" and "SDS" in nanoparticle literature. URL:[Link]

-

Didodecyl sulfide | CAS 2469-45-6. Source: LookChem / NIST Data. Context: Physical properties of alkyl sulfides/sulfones for potential use as solid lipid matrices. URL:[Link]

Sources

- 1. Functionalization of polymeric nanoparticles with targeting VNAR ligands using vinyl sulfone conjugation - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. Functionalization of polymeric nanoparticles with targeting VNAR ligands using vinyl sulfone conjugation - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D2TB01985J [pubs.rsc.org]

Synthesis of asymmetric dodecyl sulfones using Green Chemistry methods

Application Note: Green Synthesis of Asymmetric Dodecyl Sulfones

Executive Summary

Asymmetric sulfones (

This guide details two validated Green Chemistry protocols for synthesizing asymmetric dodecyl sulfones. These methods prioritize Atom Economy , Water as Solvent , and Metal-Free/Catalytic pathways, aligning with the 12 Principles of Green Chemistry while ensuring high purity (>98%) and scalability for drug development workflows.

Strategic Pathway & Rationale

The synthesis of asymmetric sulfones is a two-stage process:

-

Sulfide Formation: Construction of the asymmetric thioether core (

). -

Oxidation: Chemoselective oxidation of sulfide to sulfone (

) without over-oxidation or side reactions.

We utilize a "Thiol-Ene Click" approach for the precursor, followed by a Tungstate-catalyzed aqueous oxidation. This route eliminates the need for alkyl halides and harsh bases.

Reaction Pathway Diagram

Caption: Green synthetic pathway combining Thiol-Ene Click chemistry with aqueous catalytic oxidation.

Protocol A: Aqueous Tungstate-Catalyzed Oxidation

Best for: Scalability (>10g), Robustness, Cost-Efficiency.

Mechanism: Sodium tungstate reacts with

Materials

-

Substrate: Asymmetric Dodecyl Sulfide (10 mmol)

-

Oxidant: Hydrogen Peroxide (30% w/w aq., 25 mmol, 2.5 eq)

-

Catalyst: Sodium Tungstate Dihydrate (

, 0.2 mmol, 2 mol%) -

Phase Transfer/Acid: Phenylphosphonic acid (PPA) or acidic resin (Amberlyst 15) can be used, but for simple dodecyl chains, Betaine or vigorous stirring in Water/Ethyl Acetate (biphasic) is sufficient.

-

Solvent: Deionized Water (primary), Ethyl Acetate (minimal, for extraction).

Step-by-Step Procedure

-

Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add the Asymmetric Dodecyl Sulfide (10 mmol) and Sodium Tungstate (66 mg, 0.2 mmol).

-

Solvent Addition: Add 20 mL of Deionized Water. If the sulfide is a solid or highly viscous, add 5 mL of Ethyl Acetate to create a fluid biphasic system.

-

Oxidant Addition: Heat the mixture to 50°C . Add 30%

(2.55 mL, 25 mmol) dropwise over 20 minutes. Caution: Exothermic reaction. -

Reaction: Stir vigorously (1000 rpm) at 60°C for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The sulfide (

) will disappear, transient sulfoxide (

-

-

Work-up (Green):

-

Purification: Recrystallize from Ethanol/Water (9:1). Do not use column chromatography unless essential (waste reduction).

Validation & QC

-

Yield: Typically 92–96%.

-

Purity: >99% by HPLC.

-

Safety: Test for residual peroxides using starch-iodide paper before concentrating.

Protocol B: Organocatalytic Metal-Free Oxidation

Best for: Trace-metal sensitive APIs, Late-stage functionalization.

Mechanism: Uses 2,2,2-Trifluoroacetophenone as a catalyst which forms a highly reactive trifluoromethyl dioxirane in situ with

Materials

-

Substrate: Asymmetric Dodecyl Sulfide (5 mmol)

-

Oxidant:

(30% aq., 12.5 mmol) -

Catalyst: 2,2,2-Trifluoroacetophenone (0.5 mmol, 10 mol%)

-

Buffer:

(0.5 mmol) or Phosphate Buffer pH 7.5. -

Solvent: Acetonitrile (MeCN) or Ethanol.

Step-by-Step Procedure

-

Charge: Dissolve sulfide (5 mmol) and 2,2,2-Trifluoroacetophenone (57 µL, 0.5 mmol) in 10 mL Acetonitrile .

-

Buffer: Add finely ground

(53 mg). -

Addition: Add 30%

(1.28 mL) dropwise at Room Temperature. -

Reaction: Stir at Room Temperature for 2–6 hours. This method is milder than the Tungstate method.

-

Work-up:

-

Dilute with water (30 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallization from Ethanol.

Mechanistic Insight: Peroxide Activation Cycle

Understanding the catalytic cycle is vital for troubleshooting. The Tungstate cycle involves the formation of a peroxo-complex that is more electrophilic than

Caption: Tungstate-catalyzed oxygen transfer mechanism. The catalyst recycles, activating H2O2 for dual oxidation steps.[3]

Comparative Data & Performance

| Parameter | Traditional (mCPBA) | Green Protocol A (Tungstate) | Green Protocol B (Organocat.) |

| Atom Economy | Poor (ArCOOH waste) | Excellent (H2O byproduct) | Good |

| E-Factor | > 15 | < 1.5 | < 3 |

| Reaction Time | 1–2 h | 2–4 h | 4–6 h |

| Cost | High (Reagent) | Low (Catalyst) | Moderate |

| Scalability | Dangerous (Exotherm) | Safe (Water heat sink) | Moderate |

| Metal Content | None | < 5 ppm (removable) | None |

Troubleshooting & Critical Parameters

-

Incomplete Oxidation (Stuck at Sulfoxide):

-

Cause: Insufficient temperature or catalyst deactivation.

-

Fix: Increase Temp to 70°C; add 0.5 eq more

. Ensure pH is slightly acidic (pH 4–6) for Tungstate stability.

-

-

Solubility Issues (Long Chains):

-

Cause: Dodecyl chains are highly hydrophobic.

-

Fix: Use a phase transfer catalyst (e.g., Aliquat 336, 1 mol%) or increase stir rate to maximize interfacial area.

-

-

Safety (Peroxides):

-

Always quench reaction mixtures with reducing agents (Sodium Thiosulfate) before concentrating to prevent explosion hazards from concentrated peroxides.

-

References

-

Noyori, R., et al. (2003). "Green oxidation with aqueous hydrogen peroxide."[4] Chemical Communications. Link

-

Sato, K., et al. (1997). "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science. Link (Foundational Tungstate Chemistry).

-

Voutyritsa, E., et al. (2017).[5][6] "Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones." Synthesis. Link

- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Principles of Green Chemistry).

-

Bahrami, K., et al. (2010).[5] "TAPC-Promoted Oxidation of Sulfides." Journal of Organic Chemistry. Link

Sources

- 1. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity [mdpi.com]

- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones [organic-chemistry.org]

Application Note: Incorporating Dodecyl Sulfone into Polymer Matrices for Thermal Storage